N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide: is an organic compound that features a cinnamamide backbone with pyridin-2-ylmethyl and thiophen-3-ylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting cinnamic acid with a suitable amine derivative, such as pyridin-2-ylmethylamine and thiophen-3-ylmethylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)-N-(thiophen-2-ylmethyl)cinnamamide: Similar structure but with a thiophen-2-ylmethyl substituent.
N-(pyridin-3-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide: Similar structure but with a pyridin-3-ylmethyl substituent.
Uniqueness
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide is unique due to the specific positioning of the pyridin-2-ylmethyl and thiophen-3-ylmethyl groups, which can influence its chemical reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
(E)-3-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(10-9-17-6-2-1-3-7-17)22(14-18-11-13-24-16-18)15-19-8-4-5-12-21-19/h1-13,16H,14-15H2/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRUERAFIFDAQ-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.